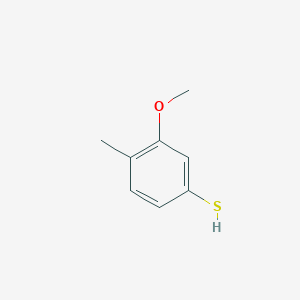
3-Methoxy-4-methylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-methylbenzenethiol is an organic compound with the molecular formula C8H10OS It is a derivative of benzenethiol, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylbenzenethiol typically involves the introduction of the methoxy and methyl groups onto the benzene ring, followed by the thiol group. One common method is the Friedel-Crafts alkylation to introduce the methyl group, followed by the methoxylation using methanol and a suitable catalyst. The thiol group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like toluene. The process includes steps such as chlorination, methoxylation, and thiolation under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for halogenation.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-Methoxy-4-methylbenzenethiol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-methylbenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Methylbenzenethiol: Lacks the methoxy group, resulting in different reactivity and applications.
3-Methoxybenzenethiol: Lacks the methyl group, affecting its chemical properties and uses.
4-Methoxybenzenethiol:
Uniqueness: 3-Methoxy-4-methylbenzenethiol is unique due to the combined presence of the methoxy and methyl groups, which influence its chemical behavior and potential applications. This combination allows for specific interactions and reactivity patterns that are not observed in its analogs.
Propriétés
Numéro CAS |
90953-57-4 |
|---|---|
Formule moléculaire |
C8H10OS |
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
3-methoxy-4-methylbenzenethiol |
InChI |
InChI=1S/C8H10OS/c1-6-3-4-7(10)5-8(6)9-2/h3-5,10H,1-2H3 |
Clé InChI |
LTKKWYIAUXMKRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


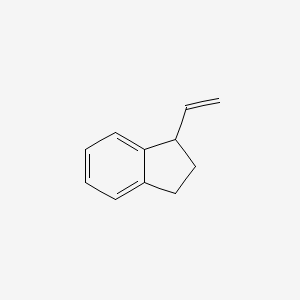
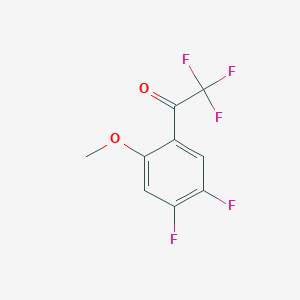
![1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride](/img/structure/B13588806.png)

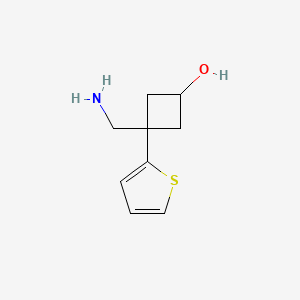

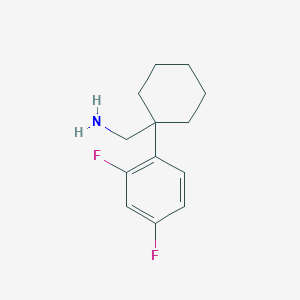
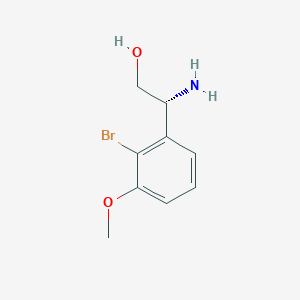
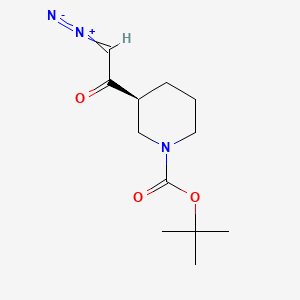
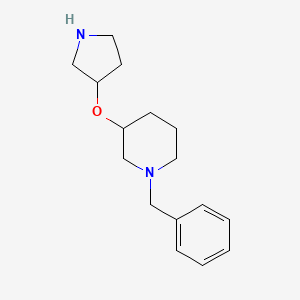
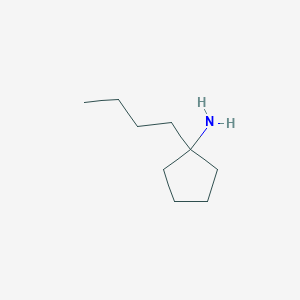
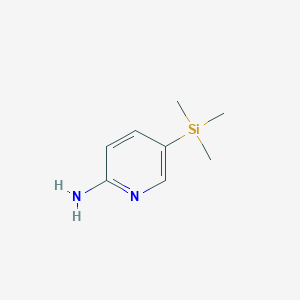
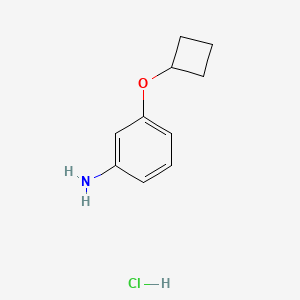
![tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
